tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of isoindoline-2-carboxylic acid with tert-butanol under appropriate reaction conditions to form the tert-butyl ester . This process may involve esterification reactions, often catalyzed by acids or bases, to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoindole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. Isoindole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: Similar in structure but with a hydroxyl group instead of an ethynyl group.
tert-Butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a hydroxyethyl group instead of an ethynyl group. These compounds share the isoindole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Properties
CAS No. |
1262408-96-7 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-ethynyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-12-9-16(10-13(12)8-11)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |
InChI Key |
HKIIMBQZTDVBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#C |
Purity |
95 |
Origin of Product |
United States |
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